molecular formula C13H16O B8439195 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one

2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one

Cat. No. B8439195
M. Wt: 188.26 g/mol
InChI Key: MDEXPRSSTUKHJZ-UHFFFAOYSA-N
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Patent
US05329049

Procedure details

10.6 g (100 mmol) of p-xylene (99% purity) and 14.4 g (112 mmol) of ethyl 3,3-dimethylacrylate were reacted with liquid fluoride and worked up analogously to Example A, giving 18 g of the compound (2) in a purity of 96% (GC). (Yield: 92% of theory).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[CH3:9][C:10]([CH3:17])=[CH:11][C:12](OCC)=[O:13].[F-]>>[CH3:9][C:10]1([CH3:17])[C:4]2[C:3](=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=2[CH3:8])[C:12](=[O:13])[CH2:11]1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
14.4 g
Type
reactant
Smiles
CC(=CC(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C2=C(C=CC(=C12)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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